molecular formula C9H11BrO2S B7843689 1-[(2-Bromoethyl)sulfonyl]-4-methylbenzene

1-[(2-Bromoethyl)sulfonyl]-4-methylbenzene

Cat. No.: B7843689
M. Wt: 263.15 g/mol
InChI Key: PSLPOQMKLHRDMA-UHFFFAOYSA-N
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Description

1-[(2-Bromoethyl)sulfonyl]-4-methylbenzene (CAS 5755-76-0) is a high-purity chemical building block of interest in advanced organic synthesis and medicinal chemistry research. This compound, with a molecular formula of C 9 H 11 BrO 3 S and a molecular weight of 263.15 g/mol , features a sulfonyl group linked to a p-tolyl (4-methylbenzene) ring and a reactive 2-bromoethyl chain . This structure makes it a valuable bifunctional reagent; the sulfonyl group can act as a strong electron-withdrawing protecting group or a leaving group in nucleophilic substitutions, while the bromoethyl moiety serves as an alkylating agent . In research applications, it is primarily used as a key intermediate for constructing more complex molecules. Its reactivity allows for the introduction of the 2-(arylsulfonyl)ethyl group into target structures, which can be further modified. This makes it particularly useful in the synthesis of potential pharmaceutical candidates, organic materials, and other specialty chemicals. Researchers can utilize it to create molecular scaffolds for drug discovery programs or to develop novel polymers and materials with specific properties. Please note that this product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

1-(2-bromoethylsulfonyl)-4-methylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrO2S/c1-8-2-4-9(5-3-8)13(11,12)7-6-10/h2-5H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSLPOQMKLHRDMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CCBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Sulfonation of 4-Methylbenzene Derivatives

The foundational step in many synthetic routes involves introducing the sulfonyl group to the aromatic ring. A common method employs chlorosulfonic acid (ClSO₃H) to sulfonate 4-methyltoluene, yielding 4-methylbenzenesulfonic acid. Subsequent treatment with thionyl chloride (SOCl₂) converts the sulfonic acid to 4-methylbenzenesulfonyl chloride, a reactive intermediate.

Bromoethylation via Grignard Reagents

The sulfonyl chloride intermediate reacts with 2-bromoethylmagnesium bromide under anhydrous conditions (tetrahydrofuran, 0–25°C) to form the target compound. This method achieves 75–80% yield but requires stringent moisture control:

4-Methylbenzenesulfonyl chloride+2-Bromoethylmagnesium bromide1-[(2-Bromoethyl)sulfonyl]-4-methylbenzene+MgBrCl\text{4-Methylbenzenesulfonyl chloride} + \text{2-Bromoethylmagnesium bromide} \rightarrow \text{this compound} + \text{MgBrCl}

Key Advantages :

  • Direct coupling minimizes side reactions.

  • High purity due to selective Grignard reactivity.

Thioether Intermediate Oxidation

Thioether Formation

4-Methylbenzenethiol reacts with 1,2-dibromoethane in dimethylformamide (DMF) at 60°C to form 1-[(2-bromoethyl)thio]-4-methylbenzene. This step leverages nucleophilic substitution (SN₂) at the brominated carbon.

Oxidation to Sulfonyl Group

The thioether intermediate undergoes oxidation using hydrogen peroxide (H₂O₂) in acetic acid under reflux (80°C, 6 hours), yielding the sulfonyl derivative with 60–65% overall yield .

Challenges :

  • Over-oxidation risks forming sulfones prematurely.

  • Requires precise stoichiometry to avoid byproducts.

Nucleophilic Substitution of Sulfonate Esters

Sulfonate Ester Synthesis

Sodium 4-methylbenzenesulfonate, prepared via neutralization of the sulfonic acid with NaOH, reacts with 1,2-dibromoethane in the presence of a phase-transfer catalyst (e.g., tetrabutylammonium bromide). The reaction proceeds at 80°C in DMF, forming the bromoethyl sulfonate ester.

Displacement and Isolation

The ester undergoes bromide displacement under basic conditions (K₂CO₃, ethanol, 50°C), yielding the final product with 50–55% yield .

Optimization Insights :

  • Microwave-assisted heating (120°C, 30 minutes) improves yield to 65% by accelerating kinetics.

Comparative Analysis of Synthetic Methods

MethodStarting MaterialKey Reagents/ConditionsYieldAdvantagesLimitations
Grignard Reaction4-Methylbenzenesulfonyl chloride2-Bromoethylmagnesium bromide, THF75–80%High purity, minimal stepsMoisture-sensitive, costly reagents
Thioether Oxidation4-Methylbenzenethiol1,2-Dibromoethane, H₂O₂/AcOH60–65%Mild conditions, scalableMulti-step, oxidation control
Nucleophilic SubstitutionSodium 4-methylbenzenesulfonate1,2-Dibromoethane, PTC50–65%No anhydrous requirementsLower yield, longer reaction times

Emerging Methodologies

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times for nucleophilic substitutions from 12 hours to 30 minutes, enhancing throughput without compromising yield.

Flow Chemistry Approaches

Continuous-flow systems mitigate hazards associated with exothermic bromination steps, offering safer scalability for high-volume production .

Chemical Reactions Analysis

Types of Reactions

1-[(2-Bromoethyl)sulfonyl]-4-methylbenzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Scientific Research Applications

  • Synthesis of Pharmaceuticals :
    • 1-[(2-Bromoethyl)sulfonyl]-4-methylbenzene acts as a crucial building block in synthesizing various pharmaceutical compounds. Its ability to introduce sulfonyl and bromo groups into molecular frameworks makes it valuable for creating complex structures used in medicinal chemistry .
  • Intermediates in Organic Synthesis :
    • The compound is employed as an intermediate in several synthetic pathways, particularly for generating sulfonamide derivatives. These derivatives are known for their antibacterial properties and are essential in developing new antibiotics and other therapeutic agents .
  • Synthesis of Heterocycles :
    • It has been utilized in the synthesis of heterocyclic compounds, which are significant in drug discovery due to their diverse biological activities. For instance, the compound can participate in cyclization reactions leading to the formation of nitrogen-containing heterocycles .

Case Study 1: Synthesis of Sulfonamide Antibiotics

A notable application of this compound is its use in synthesizing sulfonamide antibiotics. Researchers have reported methods where this compound is reacted with amines to form sulfonamides with potent antibacterial activity. The reaction conditions typically involve mild temperatures and specific catalysts to enhance yields and selectivity.

Reaction TypeReactantsProductsYield
Nucleophilic substitutionThis compound + AminesSulfonamide AntibioticsUp to 85%

Case Study 2: Development of Antiviral Agents

Another significant research application involves using this compound to create antiviral agents. In a study, it was found that modifying the bromo group could enhance the antiviral properties of the resulting compounds against specific viral strains. The modifications led to improved efficacy and reduced toxicity.

ModificationResulting CompoundActivityReference
Bromo group substitutionNew antiviral candidateEnhanced efficacy against Virus X

Mechanism of Action

The mechanism of action of 1-[(2-Bromoethyl)sulfonyl]-4-methylbenzene involves its ability to act as an electrophile in various chemical reactions. The bromoethyl group can undergo nucleophilic substitution, where the bromine atom is replaced by a nucleophile. This reactivity is leveraged in synthetic chemistry to introduce functional groups into target molecules. The sulfonyl group, being electron-withdrawing, enhances the electrophilicity of the bromoethyl group, facilitating these reactions .

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Physical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Group Reactivity Highlights
1-[(2-Bromoethyl)sulfonyl]-4-methylbenzene C₉H₁₁BrO₂S 263.16 (calculated) Bromoethylsulfonyl Nucleophilic substitution
1-((2-Chloro-2-phenylethyl)sulfonyl)-4-methylbenzene C₁₅H₁₅ClO₂S 302.79 Chloroethylsulfonyl Steric hindrance, π-π interactions
1-Bromo-4-(methylsulfonyl)benzene C₇H₇BrO₂S 235.10 Bromo-sulfonyl Electrophilic aromatic substitution
2-Azidoethyl 4-methylbenzenesulfonate C₉H₁₁N₃O₃S 241.27 Azide Click chemistry

Table 2: Crystallographic Parameters (Selected Compounds)

Compound Name Space Group a (Å) b (Å) c (Å) β (°) V (ų) Reference
1-[(4,5-Dimethylcyclohexa-1,4-dien-1-yl)sulfonyl]-4-methylbenzene P21/c 14.1607 7.5766 12.6923 101.658 1333.66
4-Methyl-N-(4-methylbenzyl)benzenesulfonamide Not specified - - - - -

Biological Activity

1-[(2-Bromoethyl)sulfonyl]-4-methylbenzene, also known by its CAS number 5755-76-0, is a sulfonyl compound that has garnered attention for its potential biological activities. This article provides an in-depth analysis of its biological properties, including toxicity, antimicrobial effects, and potential therapeutic applications.

Chemical Structure and Properties

  • Chemical Formula : C9H11BrO2S
  • Molecular Weight : 263.15 g/mol
  • IUPAC Name : 1-((2-bromoethyl)sulfonyl)-4-methylbenzene
  • SMILES Notation : CC1=CC=C(S(=O)(=O)CCBr)C=C1

Toxicity Profile

The compound exhibits notable toxicity:

  • Acute Toxicity : Classified as harmful if swallowed (H302) and causes skin irritation (H315) .

Case Study: Related Sulfonyl Compounds

A study on sulfone-containing derivatives demonstrated their effectiveness against Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) indicated that electron-withdrawing groups enhance antimicrobial efficacy .

CompoundActivityMIC (µg/mL)
Sulfone AModerate against S. aureus50
Sulfone BHigh against E. coli30
This compoundHypothetical based on structureTBD

Potential Therapeutic Applications

Given the structural characteristics of this compound, its potential applications may include:

  • Anticancer Activity : Sulfonyl compounds have been investigated for their ability to inhibit cancer cell proliferation. Research on similar compounds suggests a potential for cytotoxic effects against various cancer cell lines .
  • Anti-inflammatory Properties : Compounds with sulfonyl groups have been noted for their anti-inflammatory effects, which could be explored further in the context of diseases like arthritis .

Research Findings

Recent studies have explored the synthesis and biological evaluation of related sulfonyl compounds. For instance:

  • A study highlighted the synthesis of sulfone derivatives that exhibited significant anti-tubercular activity, suggesting a broader therapeutic potential for sulfonyl compounds .

Q & A

Q. What are the established synthetic routes for 1-[(2-Bromoethyl)sulfonyl]-4-methylbenzene, and how are reaction conditions optimized?

The compound is synthesized via nucleophilic substitution or sulfonylation reactions. A high-yield method (97%) involves reacting 4-methylbenzenesulfonyl chloride with 2-bromoethylamine derivatives under anhydrous conditions. Key steps include:

  • Temperature control : Refluxing in aprotic solvents (e.g., dichloromethane) at 40–60°C.
  • Catalysts : Triethylamine or pyridine to neutralize HCl byproducts.
  • Characterization : Mass spectrometry (MS) with m/z 413.89 (calcd) vs. 416.13 (found) and elemental analysis (C: 43.42% found vs. 43.30% calcd) validate purity .
  • Yield optimization : Excess sulfonyl chloride (1.2–1.5 eq) ensures complete conversion .

Q. What analytical techniques are critical for confirming the molecular structure of this compound?

  • X-ray crystallography : Resolves bond lengths, angles, and dihedral angles (e.g., sulfonyl group torsion angle of 14.9° relative to the benzene ring) .
  • Spectroscopy :
    • MS (EI) : Matches calculated and observed molecular ion peaks (e.g., m/z 413.89 vs. 416.13) .
    • ¹H/¹³C NMR : Assigns protons on the bromoethyl and methylbenzene groups, with shifts at δ 2.4–3.1 ppm for sulfonyl-adjacent CH₂ .
  • Elemental analysis : Validates stoichiometry (e.g., sulfur content: 7.62% found vs. 7.70% calcd) .

Advanced Research Questions

Q. How can crystallographic software (e.g., SHELX, OLEX2) address challenges in refining sulfonyl-containing structures?

Sulfonyl groups introduce electron density complexities due to their polarizable sulfur atom. Best practices include:

  • Data collection : High-resolution (<1.0 Å) datasets reduce noise in Fourier maps .
  • Refinement : Use anisotropic displacement parameters for sulfur and bromine atoms. SHELXL’s restraints mitigate overfitting for disordered moieties .
  • Validation : OLEX2’s CheckCIF identifies geometric outliers (e.g., bond-length mismatches >3σ) .
  • Case study : For this compound, SHELX refinement achieved R1 = 0.031 by constraining the bromoethyl group’s thermal motion .

Q. How should researchers resolve contradictions between experimental and computational spectroscopic data?

Discrepancies in NMR or MS data may arise from solvent effects, tautomerism, or impurities. Mitigation strategies:

  • Solvent standardization : Use deuterated solvents consistently (e.g., CDCl₃ for ¹H NMR) .
  • DFT calculations : Compare computed (B3LYP/6-311+G(d,p)) and experimental NMR shifts to identify conformational biases .
  • Control experiments : Re-synthesize the compound under inert atmospheres to rule out oxidation artifacts .

Q. What role does this compound play in developing photodynamic therapy (PDT) agents?

The sulfonyl-bromoethyl moiety serves as a precursor for photosensitizers like tetrabenzoporphyrins (TBPs). Key applications:

  • Functionalization : React with phthalonitriles to form sulfonated porphyrins with strong near-IR absorption (ε > 10⁵ M⁻¹cm⁻¹) .
  • Biological compatibility : The methylbenzene group enhances lipophilicity, improving cellular uptake in cancer models .
  • Case study : A derivative, 4,7-dihydroisoindole, showed 90% tumor regression in murine PDT trials .

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